4-bromo-3-methyl-N-pentylbenzenesulfonamide
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Overview
Description
4-bromo-3-methyl-N-pentylbenzenesulfonamide is an organic compound belonging to the sulfonamide class It features a bromine atom, a methyl group, and a pentyl chain attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-pentylbenzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, which is then reacted with pentylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalysts and Reagents: Industrial processes may use more efficient catalysts and reagents to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-N-pentylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-3-methyl-N-pentylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-pentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methylbenzenesulfonamide: Lacks the pentyl chain, leading to different physical and chemical properties.
3-methyl-N-pentylbenzenesulfonamide:
4-bromo-N-pentylbenzenesulfonamide: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness
4-bromo-3-methyl-N-pentylbenzenesulfonamide is unique due to the combination of its bromine atom, methyl group, and pentyl chain
Properties
IUPAC Name |
4-bromo-3-methyl-N-pentylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-3-4-5-8-14-17(15,16)11-6-7-12(13)10(2)9-11/h6-7,9,14H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPKMWBWCKHJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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